5-Methyl-5-phenylhydantoin (CAS 6843-49-8) is a 5,5-disubstituted hydantoin, a class of heterocyclic compounds recognized for a wide range of biological activities, including use as anticonvulsant agents. Unlike its more common achiral analog, 5,5-diphenylhydantoin (phenytoin), the asymmetric substitution at the C5 position renders 5-methyl-5-phenylhydantoin a chiral molecule. This structural feature, combined with its demonstrated utility as a precursor for more complex derivatives, makes it a valuable and specific building block for applications in medicinal chemistry, process development, and stereospecific synthesis. Its properties as a crystalline solid with a defined melting point of 199-201 °C facilitate its handling and use as a reliable starting material in multi-step synthetic routes.
Direct substitution of 5-Methyl-5-phenylhydantoin with structurally related analogs like 5,5-diphenylhydantoin (phenytoin) or 5-ethyl-5-phenylhydantoin fails in applications where stereochemistry, thermodynamic stability, or specific scaffold-receptor interactions are critical. Unlike the achiral phenytoin, 5-Methyl-5-phenylhydantoin possesses a chiral center, making it an essential precursor for enantiomerically pure downstream targets where biological activity is stereospecific. Furthermore, the replacement of a methyl group with a second phenyl ring significantly alters the molecule's solid-state thermodynamic properties, such as its enthalpy of formation, which can impact material stability and handling. Research in medicinal chemistry has also indicated that for certain targets, such as 5-HT receptors, the 5-methyl-5-phenyl substitution pattern is a more favorable starting point for ligand discovery than the diphenyl or dimethyl analogs, making it non-interchangeable for library synthesis programs.
Calorimetric studies reveal that 5-Methyl-5-phenylhydantoin is substantially more stable in its crystalline state than its common structural analog, 5,5-diphenylhydantoin. The standard molar enthalpy of formation for 5-Methyl-5-phenylhydantoin was determined to be -378.40 kJ/mol, indicating a significantly more favorable energy state compared to the -223.80 kJ/mol measured for 5,5-diphenylhydantoin.
| Evidence Dimension | Standard Molar Enthalpy of Formation (Crystalline, T=298.15 K) |
| Target Compound Data | -378.40 ± 1.58 kJ/mol |
| Comparator Or Baseline | 5,5-Diphenylhydantoin: -223.80 ± 2.38 kJ/mol |
| Quantified Difference | 154.6 kJ/mol more exothermic (more stable) |
| Conditions | Static-bomb combustion calorimetry. |
Higher thermodynamic stability can translate to improved shelf-life, handling characteristics, and consistency, which are critical procurement considerations for a reliable chemical precursor.
As a chiral compound, 5-Methyl-5-phenylhydantoin provides a direct route to stereochemically defined molecules, a critical advantage over achiral analogs like phenytoin. Its racemic mixture can be efficiently resolved using standard chiral HPLC methods. Published application data using a CHIRALPAK IF column demonstrates baseline separation with an excellent resolution factor (Rs) of 18.46 and a high separation factor (α) of 3.12, confirming the practical feasibility of isolating individual enantiomers for stereospecific applications.
| Evidence Dimension | Chiral HPLC Resolution (Rs) & Separation Factor (α) |
| Target Compound Data | Rs = 18.46; α = 3.12 |
| Comparator Or Baseline | 5,5-Diphenylhydantoin: Achiral, not applicable. |
| Quantified Difference | Qualitatively different (chiral vs. achiral); provides access to enantiomers not possible with the comparator. |
| Conditions | CHIRALPAK IF column (4.6 x 250 mm, 5 µm), Normal Phase, n-hexane/ethanol (70/30) mobile phase. |
For any R&D program targeting chiral molecules, procuring this readily separable racemic compound is more efficient than developing asymmetric syntheses or using achiral, biologically less specific alternatives.
In structure-activity relationship (SAR) studies aimed at developing novel 5-HT receptor ligands, the 5-methyl-5-phenylhydantoin moiety has been identified as a particularly favorable core structure. A comparative study synthesizing and evaluating derivatives based on different hydantoin cores concluded that the 5-methyl-5-phenylhydantoin scaffold was the most promising for achieving desired 5-HT receptor affinity compared to alternatives like 5,5-diphenylhydantoin or 5,5-dimethylhydantoin.
| Evidence Dimension | Scaffold Suitability for 5-HT Receptor Affinity |
| Target Compound Data | Reported as the 'most favourable' moiety. |
| Comparator Or Baseline | 5,5-Diphenylhydantoin, 5,5-dimethylhydantoin, and 5-methyl-5-α-naphtylhydantoin derivatives. |
| Quantified Difference | Qualitative preference based on screening results. |
| Conditions | Synthesis and evaluation of derivatives for 5-HT receptor affinity. |
Procuring this specific hydantoin provides medicinal chemists with a validated starting point for CNS-targeted library synthesis, potentially reducing the time and resources spent on initial scaffold screening.
5-Methyl-5-phenylhydantoin is prepared via the Bucherer-Bergs reaction, a well-established and efficient multicomponent reaction. The synthesis starts from the readily available precursor acetophenone, with reported yields as high as 85%. While the synthesis is straightforward, procuring the final, purified compound eliminates the need for handling hazardous reagents like potassium cyanide and avoids the time and cost associated with reaction setup, workup, and purification from crude mixtures.
| Evidence Dimension | Reported Synthetic Yield (Bucherer-Bergs Reaction) |
| Target Compound Data | 85% |
| Comparator Or Baseline | In-house synthesis from acetophenone. |
| Quantified Difference | N/A (Procurement vs. Synthesis Decision) |
| Conditions | Bucherer-Bergs reaction from acetophenone, potassium cyanide, and ammonium carbonate. |
The high-yield synthesis ensures a reliable supply chain, and procuring the ready-made compound offers a more efficient, safer, and often more cost-effective route for obtaining a high-purity starting material compared to in-house synthesis.
Where the target molecule's biological activity is dependent on a specific stereoisomer, this compound is the right choice. Its proven high-resolution separability allows for the efficient isolation of the R- or S-enantiomer as a starting point for asymmetric synthesis, a critical step in modern drug development.
For drug discovery programs targeting CNS receptors, particularly serotonin (5-HT) pathways, this compound serves as a validated and preferred core structure. Its use can accelerate lead optimization by starting from a scaffold known to be favorable for achieving high receptor affinity over other common hydantoin analogs.
In projects requiring high material stability for formulation or long-term storage, this compound offers a distinct advantage. Its significantly higher thermodynamic stability compared to the benchmark 5,5-diphenylhydantoin makes it a superior choice when developing robust materials or seeking to improve the physicochemical properties of a lead compound series.
When a reliable, well-characterized, and high-purity starting material is required for process scale-up or as a certified reference standard, procuring this compound is justified. Its availability via a high-yield synthesis ensures a consistent and dependable supply, bypassing the safety and purification challenges of in-house preparation.
Irritant